molecular formula C20H19N3O3 B2423393 N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide CAS No. 1241522-94-0

N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide

Cat. No. B2423393
CAS RN: 1241522-94-0
M. Wt: 349.39
InChI Key: KFBAVPPGOOCDCQ-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. BCA is a benzoxazine-based monomer that can be polymerized to produce high-performance thermosetting polymers with excellent mechanical, thermal, and electrical properties. The unique chemical structure of BCA also makes it a promising candidate for drug design and development.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide is not fully understood. However, it is believed that N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide exerts its biological activities by interacting with specific targets in cells, such as enzymes, receptors, and ion channels. The unique chemical structure of N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide allows it to bind to these targets with high affinity and specificity, leading to the modulation of their activity.
Biochemical and Physiological Effects
N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has also been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus. In addition, N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide in scientific research is its unique chemical structure, which allows for the synthesis of a wide range of derivatives with different biological activities. N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide is also relatively easy to synthesize and purify, making it a cost-effective starting material for drug design and development. However, one of the limitations of using N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide. One potential direction is the synthesis of novel derivatives of N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide with improved biological activities and pharmacokinetic properties. Another direction is the development of new methods for the synthesis of N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide and its derivatives, which could lead to more efficient and cost-effective production. In addition, further studies are needed to elucidate the mechanism of action of N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide and its derivatives, which could provide valuable insights into their potential therapeutic applications. Finally, the use of N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide as an adsorbent for the removal of pollutants from water could be further explored, with the aim of developing more efficient and sustainable water treatment technologies.

Synthesis Methods

The synthesis of N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide involves the reaction between benzylamine, malononitrile, and 2-hydroxyacetophenone in the presence of an acid catalyst. The reaction proceeds via a multicomponent condensation reaction, which results in the formation of the benzoxazine ring. The final product is obtained by purification and recrystallization.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has been used as a starting material for the synthesis of novel benzoxazine-based compounds with potential anticancer, antiviral, and antimicrobial activities. N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has also been used as a monomer for the synthesis of high-performance thermosetting polymers with excellent mechanical, thermal, and electrical properties. These polymers have potential applications in aerospace, electronics, and automotive industries. In environmental science, N-benzyl-N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has been used as an adsorbent for the removal of heavy metals and organic pollutants from water.

properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c21-11-13-22(14-16-6-2-1-3-7-16)19(24)10-12-23-17-8-4-5-9-18(17)26-15-20(23)25/h1-9H,10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBAVPPGOOCDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CCC(=O)N(CC#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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